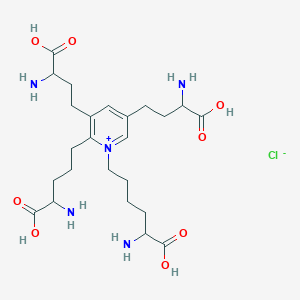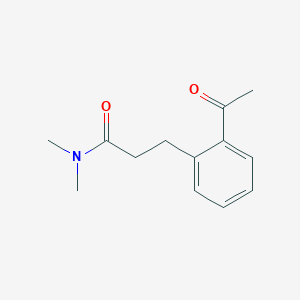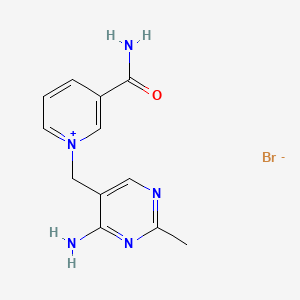
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide is a pyridinium salt that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a pyridinium ring substituted with an amino-methylpyrimidinyl group and a carbamoyl group, with bromide as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide typically involves the reaction of 4-amino-2-methylpyrimidine with a suitable pyridinium precursor under controlled conditions. The reaction is often carried out in the presence of a bromide source to ensure the formation of the bromide salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient, cost-effective, and environmentally friendly, with stringent quality control measures to ensure the consistency and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Aplicaciones Científicas De Investigación
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-(2-hydroxyethyl)-2-methylpyridinium Bromide: A similar pyridinium salt with a hydroxyethyl group instead of a carbamoyl group.
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)pyridinium: A related compound lacking the carbamoyl group.
Uniqueness
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide is unique due to its specific substitution pattern and the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H14BrN5O |
|---|---|
Peso molecular |
324.18 g/mol |
Nombre IUPAC |
1-[(4-amino-2-methylpyrimidin-5-yl)methyl]pyridin-1-ium-3-carboxamide;bromide |
InChI |
InChI=1S/C12H13N5O.BrH/c1-8-15-5-10(11(13)16-8)7-17-4-2-3-9(6-17)12(14)18;/h2-6H,7H2,1H3,(H3-,13,14,15,16,18);1H |
Clave InChI |
SVKCBASBHGJCAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=N1)N)C[N+]2=CC=CC(=C2)C(=O)N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B13403633.png)
![2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol](/img/structure/B13403634.png)
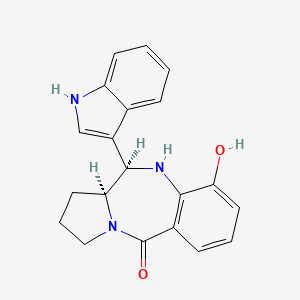
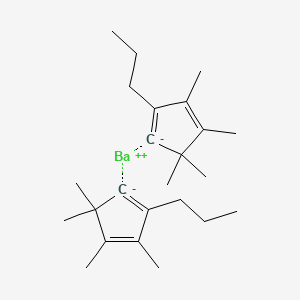
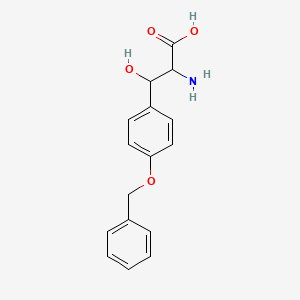

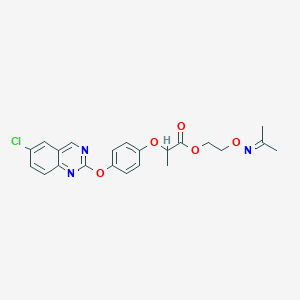
![2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide](/img/structure/B13403675.png)
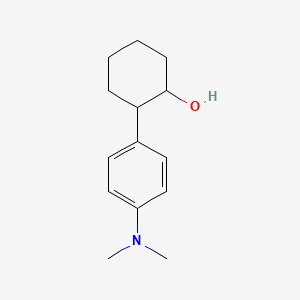
![2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B13403690.png)

![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
